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Compound of Interest

Compound Name:
(R)-tert-Butyl (piperidin-2-

ylmethyl)carbamate

Cat. No.: B136003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a chiral heterocyclic compound often

utilized as a building block in the synthesis of more complex molecules, particularly in the field

of medicinal chemistry. Its structure, featuring a piperidine ring, a carbamate protecting group,

and a specific stereochemistry, makes it a valuable intermediate for creating targeted

therapeutic agents. Understanding its physicochemical properties is crucial for its effective use

in reaction design, purification, formulation, and for predicting its behavior in biological systems.

This guide provides a detailed overview of the known and predicted physicochemical

characteristics of this compound, along with standardized protocols for their experimental

determination.

Physicochemical Data
The following table summarizes key physicochemical properties for (R)-tert-Butyl (piperidin-2-
ylmethyl)carbamate. As experimental data for the (R)-enantiomer is limited, computed values

are provided based on its corresponding (S)-enantiomer or the racemic mixture. These

computed values are expected to be identical for the (R)-enantiomer.
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Property Value Data Type Reference

Molecular Formula C₁₁H₂₂N₂O₂ --- ---

Molecular Weight 214.30 g/mol Computed [1][2]

Appearance
White to light yellow

powder/crystal
Experimental [3]

Melting Point
93.0 - 97.0 °C (for

racemate)
Experimental [3]

Boiling Point Data not available --- ---

XLogP3 1.4 Computed [1][2]

Topological Polar

Surface Area (TPSA)
50.4 Å² Computed [1][2]

Hydrogen Bond

Donors
2 Computed [1]

Hydrogen Bond

Acceptors
2 Computed [1]

Rotatable Bond Count 3 Computed [1][2]

Exact Mass 214.168127949 Da Computed [1][2]

pKa Data not available --- ---

Solubility Data not available --- ---

Note: Computed properties are derived from the PubChem entry for the (S)-enantiomer or the

racemate. These values are expected to be identical for the (R)-enantiomer.

Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below.

These protocols are standard procedures and can be adapted for (R)-tert-Butyl (piperidin-2-
ylmethyl)carbamate.
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Melting Point Determination (Capillary Method)
The melting point provides an indication of the purity of a crystalline solid. Pure compounds

typically exhibit a sharp melting range of 0.5-1.0°C.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

Capillary tubes (sealed at one end)

Thermometer

Mortar and pestle

Procedure:

Ensure the compound is finely powdered by grinding a small amount in a mortar and pestle.

Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on

a hard surface.

Place the capillary tube into the heating block of the melting point apparatus.

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting

point (based on the racemate's melting point of 93-97°C).

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

Record the temperature at which the first drop of liquid appears (T1).

Record the temperature at which the entire sample has completely melted (T2).

The melting point range is reported as T1 - T2.[3][4][5][6][7]

LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for

predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The
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shake-flask method is the gold standard for its determination.

Materials:

n-Octanol (pre-saturated with water)

Water (pre-saturated with n-octanol)

Separatory funnel or centrifuge tubes

Analytical balance

UV-Vis spectrophotometer or HPLC system

Vortex mixer and shaker

Procedure:

Prepare a stock solution of the compound in the aqueous phase at a known concentration.

Add equal volumes of the pre-saturated n-octanol and the aqueous stock solution to a

centrifuge tube.

Agitate the mixture vigorously using a vortex mixer for several minutes to ensure thorough

mixing.

Place the tube on a shaker for a sufficient time (e.g., 1-24 hours) to allow the system to

reach equilibrium.

Separate the two phases by centrifugation to break any emulsions.

Carefully withdraw an aliquot from both the aqueous and organic phases.

Determine the concentration of the compound in each phase using a suitable analytical

method (e.g., HPLC-UV). A calibration curve should be prepared for accurate quantification.

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to

the concentration in the aqueous phase: P = [organic] / [aqueous].
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The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).

Aqueous Solubility Determination (Shake-Flask Method)
Thermodynamic solubility is the concentration of a compound in a saturated solution in

equilibrium with the solid form of the compound.

Materials:

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

Vials with screw caps

Orbital shaker or rotator in a temperature-controlled environment

Centrifuge and/or filters (e.g., 0.22 µm PVDF)

Analytical system for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

Add an excess amount of the solid compound to a vial containing the aqueous buffer. This

ensures that a saturated solution will be formed.

Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C or 37°C).

Agitate the suspension for a period sufficient to reach equilibrium (typically 24-72 hours).

After equilibration, allow the suspension to settle.

Separate the undissolved solid from the saturated solution by centrifugation followed by

filtration of the supernatant. This step is critical to avoid inflating the solubility measurement

with suspended particles.

Quantify the concentration of the dissolved compound in the clear filtrate using a validated

analytical method against a standard calibration curve.

The determined concentration represents the thermodynamic solubility of the compound

under the specified conditions.
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Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the experimental determination of the

octanol-water partition coefficient (LogP) using the shake-flask method.
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Workflow for LogP Determination (Shake-Flask Method)
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Caption: Workflow for LogP Determination (Shake-Flask Method).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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